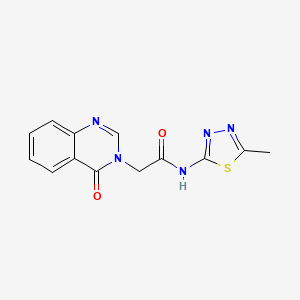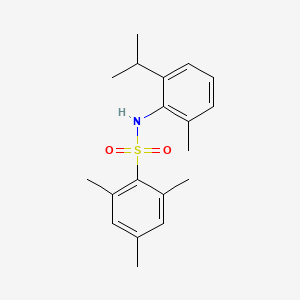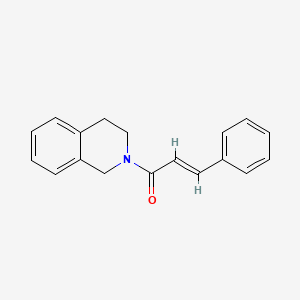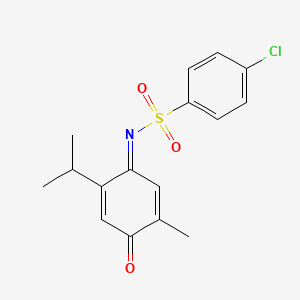![molecular formula C9H8ClN3S2 B5798763 5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5798763.png)
5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties . The presence of the 3-chlorophenyl group and the thiadiazole ring in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into sulfonyl chloride, which reacts with various amines to produce the final compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Exhibits antiviral activity against certain plant viruses.
Medicine: Potential use as an antimicrobial agent due to its antibacterial and antifungal properties.
Industry: May be used in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites . This inhibition disrupts the normal metabolic processes of the target organisms, leading to their death or reduced activity.
Comparison with Similar Compounds
Similar compounds to 5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine include other 1,3,4-thiadiazole derivatives, such as:
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
These compounds share the thiadiazole ring structure but differ in their substituents, which can affect their biological activities and chemical properties
Properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S2/c10-7-3-1-2-6(4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVVRQRCDWXTEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5798680.png)


![1-METHYL-3-[(4-PHENYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE](/img/structure/B5798703.png)
![METHYL N-{5-[(4-PHENYLPIPERIDINO)METHYL]-1,3-THIAZOL-2-YL}CARBAMATE](/img/structure/B5798705.png)
![3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5798710.png)
![2-(4-bromophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine](/img/structure/B5798714.png)

![N-{2-[2-(2-FURYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIMETHYLAMINE](/img/structure/B5798735.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-METHOXYPHENYL)ACETATE](/img/structure/B5798737.png)

![4-Oxo-2-(pyridin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5798746.png)

![4-methoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5798756.png)
